An In-depth Technical Guide to 2-Fluoro-6-methoxypyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-6-methoxypyridine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxypyridine (CAS No. 116241-61-3), a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthetic routes, reactivity, and key applications of this important intermediate, grounding all claims in authoritative references.
Introduction: The Strategic Importance of 2-Fluoro-6-methoxypyridine
Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The strategic functionalization of the pyridine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[2] 2-Fluoro-6-methoxypyridine has emerged as a particularly valuable intermediate due to the unique interplay of its substituents.
The molecule features a fluorine atom at the 2-position, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a methoxy group at the 6-position.[3] The strong electron-withdrawing inductive effect of the fluorine atom activates the pyridine ring for nucleophilic attack, while the electron-donating methoxy group modulates the ring's electronics and can influence molecular conformation and metabolic stability.[2][3] This distinct electronic arrangement makes 2-Fluoro-6-methoxypyridine a highly sought-after precursor for constructing complex, biologically active molecules, particularly in the fields of oncology and neuroscience.[4][5][6]
Physicochemical and Safety Data
Accurate physical and safety data are paramount for the effective and safe handling of any chemical intermediate. The key properties of 2-Fluoro-6-methoxypyridine are summarized below.
Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 116241-61-3 | [7] |
| Molecular Formula | C₆H₆FNO | [7] |
| Molecular Weight | 127.12 g/mol | [7] |
| IUPAC Name | 2-fluoro-6-methoxypyridine | [7] |
| SMILES | COC1=NC(=CC=C1)F | [7] |
| InChIKey | PKZOFECOOLMHMG-UHFFFAOYSA-N | [7] |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 185 - 187 °C | [3] |
| Density | 1.146 g/cm³ | [3] |
| Refractive Index | 1.495 | [3] |
| Solubility | Slightly soluble in water | [3] |
Safety and Hazard Information
2-Fluoro-6-methoxypyridine is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
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GHS Hazard Classification:
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Hazard Statements:
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Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, well-ventilated area away from ignition sources.
Synthesis and Manufacturing
The synthesis of 2-Fluoro-6-methoxypyridine can be approached through several strategic routes. A common and effective method involves the selective nucleophilic substitution of a di-halogenated pyridine precursor. The following protocol is based on established methodologies for the synthesis of substituted methoxypyridines.[4]
Synthetic Workflow Diagram
The following diagram illustrates a plausible and widely utilized synthetic strategy starting from a di-substituted pyridine.
Caption: General workflow for synthesizing 2-Fluoro-6-methoxypyridine via SNAr.
Experimental Protocol: Synthesis from 2,6-Difluoropyridine
This protocol describes a representative method for the monosubstitution of 2,6-difluoropyridine with sodium methoxide. The key to success is controlling the stoichiometry to favor monosubstitution over the undesired disubstitution product (2,6-dimethoxypyridine).
Materials:
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2,6-Difluoropyridine (1.0 eq)
-
Sodium methoxide (0.95 - 1.0 eq)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluoropyridine (1.0 eq) and anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of sodium methoxide (0.95 eq) in methanol to the stirred reaction mixture. Using slightly less than one equivalent of the nucleophile minimizes the formation of the di-substituted byproduct.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
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Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2-Fluoro-6-methoxypyridine.
Causality: The choice of 2,6-difluoropyridine as a starting material is strategic; fluorine is a highly effective leaving group for SNAr on electron-deficient rings.[8] The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electronegative nitrogen atom in the pyridine ring. Controlling the stoichiometry and temperature is critical to achieve high selectivity for the desired mono-substituted product.
Chemical Reactivity and Mechanistic Insights
The primary utility of 2-Fluoro-6-methoxypyridine in synthesis stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions at the C2 position.
The SNAr Mechanism
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the inductive effect of the C2-fluorine atom, making the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[9] The reaction proceeds through a two-step addition-elimination mechanism, although concerted mechanisms have also been proposed for certain systems.[9]
Step 1: Nucleophilic Attack A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom.
Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, resulting in the substituted pyridine product.
Reactivity Diagram: SNAr with an Amine Nucleophile
Caption: Mechanism of SNAr on 2-Fluoro-6-methoxypyridine with an amine.
Scope of Reactivity
This SNAr reactivity is highly versatile, allowing for the introduction of a wide array of functional groups. Common transformations include:
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Amination: Reaction with primary or secondary amines to form 2-amino-6-methoxypyridine derivatives. This is a cornerstone reaction for building complex drug scaffolds.
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Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form 2-alkoxy- or 2-aryloxy-6-methoxypyridines.
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Thiolation: Reaction with thiols to introduce sulfur-containing moieties.
-
Carbon-Carbon Bond Formation: Reactions with soft carbon nucleophiles, such as enolates or organometallic reagents, can also occur under specific conditions.
Spectroscopic Analysis and Characterization
While experimental spectra for 2-Fluoro-6-methoxypyridine are not widely published in peer-reviewed literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following section provides an expert interpretation of the expected spectral data based on the known effects of the substituents and data from analogous structures.[2]
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Three aromatic signals: A triplet (~7.7-7.9 ppm) for H4, and two doublets of doublets for H3 (~6.4-6.6 ppm) and H5 (~6.7-6.9 ppm), showing characteristic H-F and H-H couplings. One singlet: A sharp singlet for the methoxy protons (-OCH₃) around 3.9-4.0 ppm. |
| ¹³C NMR | Six distinct signals: Two signals at very low field for C2 and C6 (~163-166 ppm) due to attachment to heteroatoms, with C2 showing a large ¹JCF coupling. Three signals in the aromatic region for C3, C4, and C5 (~100-145 ppm), each showing smaller through-bond C-F couplings. One signal for the methoxy carbon (-OCH₃) around 54-56 ppm. |
| ¹⁹F NMR | A single resonance is expected in the typical range for fluoropyridines. The signal will likely be a multiplet due to coupling with the H3 and H5 protons. |
| IR Spectroscopy | C-F Stretch: A strong band around 1250-1300 cm⁻¹. Aromatic C=C/C=N Stretch: Multiple bands in the 1450-1650 cm⁻¹ region. C-O Stretch: A strong band around 1020-1050 cm⁻¹ (asymmetric) and ~1250 cm⁻¹ (symmetric). C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 127. Fragmentation would likely involve loss of a methyl radical (-CH₃) to give a peak at m/z = 112, or loss of formaldehyde (-CH₂O) to give a peak at m/z = 97. |
Applications in Research and Drug Development
The primary value of 2-Fluoro-6-methoxypyridine lies in its role as a versatile building block for synthesizing high-value, complex molecules.
Medicinal Chemistry and Kinase Inhibitors
Dysregulation of protein kinases is a key factor in many diseases, particularly cancer.[5][6] Consequently, kinase inhibitors are a major class of therapeutic agents. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif that can effectively target the ATP-binding site of many kinases.
2-Fluoro-6-methoxypyridine is an ideal starting material for creating libraries of 2-aminopyridine derivatives. Through SNAr reactions, a diverse range of amine-containing fragments can be readily installed at the 2-position. This allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) to optimize inhibitor potency, selectivity, and drug-like properties.[4]
Agrochemicals and Materials Science
Beyond pharmaceuticals, the substituted pyridine core is also important in the development of modern agrochemicals, such as fungicides and pesticides.[3] The unique electronic properties imparted by the fluoro and methoxy groups can lead to compounds with enhanced biological activity and favorable environmental profiles. In materials science, these heterocycles can be incorporated into polymers or organic light-emitting diodes (OLEDs) to create materials with specific electronic or photophysical properties.[3]
Conclusion
2-Fluoro-6-methoxypyridine is a powerful and versatile chemical intermediate whose value is defined by its predictable and efficient reactivity in nucleophilic aromatic substitution. The strategic placement of a fluorine leaving group and a methoxy modulating group on the electron-deficient pyridine ring provides a reliable platform for the synthesis of complex molecular architectures. Its widespread use in the synthesis of kinase inhibitors underscores its importance in modern drug discovery, enabling the rapid generation of novel compounds to probe biological systems and develop next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage this key building block in their research.
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